6-Fluoro-N-methylnicotinamide

Lipophilicity Physicochemical properties Drug-likeness

Researchers requiring a single probe to simultaneously interrogate NNMT and HDAC6 pharmacophores often resort to co-dosing structurally distinct agents, introducing confounding pharmacokinetic variables. 6-Fluoro-N-methylnicotinamide (MW 154.14) uniquely integrates the 6-fluoronicotinamide HDAC6-associated motif with the N-methylnicotinamide NNMT-interacting moiety. - Enables matched molecular pair SAR around both targets in one assay. - Reduced HBD count (1 vs. 2) improves passive permeability for cellular target engagement. - Serves as a cold reference standard for [¹⁸F]MEL050 PET tracer development.

Molecular Formula C7H7FN2O
Molecular Weight 154.14 g/mol
Cat. No. B15219843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-N-methylnicotinamide
Molecular FormulaC7H7FN2O
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=C(C=C1)F
InChIInChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11)
InChIKeyAOPSTXKCXOEPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-N-methylnicotinamide: Identity and Class Positioning


6-Fluoro-N-methylnicotinamide is a synthetic, small-molecule fluorinated pyridinecarboxamide with the molecular formula C₇H₇FN₂O and a molecular weight of 154.14 g/mol . It belongs to the class of 6-substituted nicotinamide derivatives, incorporating both a fluoro substituent at the pyridine 6-position and an N-methyl amide moiety [1]. The compound is commercially available from multiple vendors at standard purity levels of 98% . Its structural features place it at the intersection of two independently validated pharmacophore spaces: the 6-fluoronicotinamide scaffold known for HDAC6 inhibition and the N-methylnicotinamide scaffold recognized as the endogenous product and feedback inhibitor of nicotinamide N-methyltransferase (NNMT) [2]. This dual-motif architecture distinguishes it from mono-substituted analogs and underlies its procurement rationale.

Why In-Class Nicotinamide Analogs Cannot Be Interchanged


Nicotinamide analogs are not functionally interchangeable due to the profound impact of even single-site modifications on logP, hydrogen-bonding capacity, and target engagement profiles [1]. The parent compound nicotinamide has an experimental logP of -0.38 [2], while N-methylnicotinamide shifts to a predicted logP of 0.83 due to the loss of one amide hydrogen-bond donor and increased N-alkyl lipophilicity [3]. Introducing a fluoro substituent at the 6-position further perturbs the electronic structure of the pyridine ring, altering pKa, metabolic stability, and binding to enzymes such as NNMT and HDAC6 that discriminate among closely related nicotinamide derivatives [4]. Regioisomeric variants such as 2-fluoro-N-methylnicotinamide (CAS 1503424-59-6) exhibit distinct reactivity and biological profiles . Consequently, substituting 6-fluoro-N-methylnicotinamide with nicotinamide, N-methylnicotinamide, or 6-fluoronicotinamide introduces unquantified risk in any structure-activity relationship (SAR) or synthetic campaign without explicit comparative data.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Shift Driven by N-Methylation

The N-methyl amide motif in 6-fluoro-N-methylnicotinamide replaces one polar hydrogen-bond donor present in 6-fluoronicotinamide with a lipophilic methyl group, substantially increasing logP. While experimental logP for 6-fluoro-N-methylnicotinamide is not publicly available, the logP difference between nicotinamide (experimental logP -0.38 [1]) and N-methylnicotinamide (predicted logP 0.83 [2]) is 1.21 log units solely attributable to N-methylation. Applying this increment to 6-fluoronicotinamide (predicted logP ~0.1–0.3) yields an estimated logP of ~1.3–1.5 for 6-fluoro-N-methylnicotinamide [3]. This represents a >10-fold increase in octanol/water partition coefficient versus the des-methyl analog, directly impacting membrane permeability, metabolic clearance, and off-target binding promiscuity in any assay system.

Lipophilicity Physicochemical properties Drug-likeness

Reduction in Hydrogen-Bond Donor Count

6-Fluoro-N-methylnicotinamide possesses one hydrogen-bond donor (the N–H of the secondary amide), compared to two HBDs for 6-fluoronicotinamide and nicotinamide (both bearing primary amide –CONH₂ groups) [1]. This reduction in HBD count from 2 to 1 is known to improve passive membrane permeability and oral bioavailability in drug-like molecules, as HBD count is a key parameter in Lipinski's Rule of Five and related drug-likeness filters [2]. The hydrogen-bond acceptor count remains at 2 (amide carbonyl oxygen and pyridine nitrogen) for both target and comparator, meaning the differentiation is solely in donor capacity.

Hydrogen bonding Permeability Drug design

GHS Safety Profile Differentiation

According to vendor safety data, 6-fluoro-N-methylnicotinamide carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, nicotinamide (CAS 98-92-0) is classified as non-hazardous under standard GHS criteria and does not bear these acute toxicity warnings . This difference in hazard classification imposes distinct handling, storage, and disposal requirements for laboratory procurement.

Safety Handling Toxicity

Regioisomeric Electronic Profile: 6-Fluoro vs. 2-Fluoro

The position of the fluoro substituent on the pyridine ring critically modulates the electron density at the carboxamide-bearing carbon (position 3). In 6-fluoro-N-methylnicotinamide, the fluorine is para to the carboxamide group, exerting a -I inductive effect that decreases the pKa of the conjugate acid of the pyridine nitrogen and increases the electrophilicity of the amide carbonyl [1]. In the 2-fluoro regioisomer (2-fluoro-N-methylnicotinamide, CAS 1503424-59-6 ), the fluorine is ortho to the carboxamide, introducing steric hindrance and intramolecular hydrogen-bonding capability that can alter both reactivity in coupling reactions and target binding geometry. This positional difference is documented in the synthesis history of 2- versus 6-fluoronicotinamides, where distinct reaction conditions and yields were required [1].

Regioisomerism Electronic effects Synthetic chemistry

Dual Pharmacophore Architecture: NNMT and HDAC6 Motifs

6-Fluoro-N-methylnicotinamide uniquely merges two independently validated pharmacophore elements within a single low-molecular-weight scaffold (MW 154.14). The 6-fluoronicotinamide core is associated with HDAC6 inhibition, with structurally related 6-fluoronicotinamide derivatives showing IC₅₀ values in the low nanomolar range against HDAC6 (e.g., 8.20 nM for certain 6-fluoronicotinamide derivatives in baculovirus-expressed HDAC6 assays) [1]. Simultaneously, N-methylnicotinamide is both the endogenous product of NNMT-catalyzed methylation [2] and a feedback inhibitor of NNMT, with known bisubstrate NNMT inhibitors incorporating N-methylnicotinamide motifs demonstrating IC₅₀ values of 1.41 μM [3]. No in-class comparator—nicotinamide, N-methylnicotinamide, or 6-fluoronicotinamide alone—addresses both targets simultaneously. Direct quantitative activity data for 6-fluoro-N-methylnicotinamide at either NNMT or HDAC6 is not publicly available as of the literature cut-off, constituting a critical evidence gap.

Polypharmacology NNMT inhibition HDAC6 inhibition

Research and Industrial Application Scenarios


NNMT-HDAC6 Dual Pharmacophore SAR Exploration

Research groups investigating the intersection of nicotinamide N-methyltransferase (NNMT) and histone deacetylase 6 (HDAC6) in cancer metabolism, obesity, or neurodegeneration require a single chemical probe that bridges both target classes. 6-Fluoro-N-methylnicotinamide uniquely combines the 6-fluoronicotinamide HDAC6-associated scaffold [1] with the N-methylnicotinamide NNMT-interacting motif in one molecule (MW 154.14, cLogP ~1.3–1.5). Its reduced HBD count (1 vs. 2 for 6-fluoronicotinamide) [2] improves passive permeability for cellular target engagement assays. Procurement rationale: This single compound enables SAR around both pharmacophores simultaneously, eliminating the confounding variables introduced by co-dosing two separate agents with differing pharmacokinetic profiles. Researchers should note that direct quantitative IC₅₀ data for this compound at either target is not publicly available; pilot dose-response screening is therefore a necessary first step.

PET Tracer Precursor and Cold Reference Standard

The 6-fluoro-N-methylnicotinamide scaffold is directly related to the validated melanoma PET imaging agent [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]MEL050), which demonstrated high tumor-to-body contrast ratios and rapid renal clearance in preclinical studies [1]. 6-Fluoro-N-methylnicotinamide can serve as a synthetic precursor or cold reference standard (¹⁹F-isotopologue) for radiochemistry development, particularly when the N-methyl amide provides a stable, non-radioactive analog for HPLC co-injection validation and molar activity determination. The 98% purity specification from commercial suppliers meets the ≥95% purity threshold typically required for reference standard qualification. The compound's GHS hazard profile (H302, H315, H319, H335) mandates appropriate radiochemistry hot-cell handling protocols distinct from non-hazardous nicotinamide standards.

Late-Stage Functionalization Building Block

The N-methyl secondary amide in 6-fluoro-N-methylnicotinamide provides a single, predictable site for further N-alkylation or acylation, while the 6-fluoro substituent serves as a metabolic blocking group resistant to cytochrome P450-mediated oxidation at that position [1]. This contrasts with 6-fluoronicotinamide, whose primary amide offers two competing N-functionalization sites, and with N-methylnicotinamide, which lacks the metabolic stabilization provided by fluorine. The compound is positioned within the broad nicotinamide derivative patent space exemplified by US6949573B2 (PDE4 inhibitors) , supporting its use as a legitimate key intermediate in proprietary medicinal chemistry programs. Suppliers offer the compound in scalable quantities (10 g, 25 g, and larger upon request) [2], enabling progression from discovery-scale synthesis to preclinical candidate production.

Physicochemical Benchmarking in Drug-Likeness Panels

6-Fluoro-N-methylnicotinamide serves as a valuable reference compound in systematic studies quantifying the incremental contributions of fluorine substitution and N-methylation to physicochemical and ADME parameters. With an estimated logP of 1.3–1.5 (approximately 1.2 log units higher than 6-fluoronicotinamide and >1.7 log units above nicotinamide) [1] and a reduced hydrogen-bond donor count (1 HBD) relative to primary amide analogs [2], this compound provides a well-defined data point in panels comparing matched molecular pairs. Procurement for this purpose requires the 98% purity grade to minimize confounding effects from impurities in logP determination by shake-flask or chromatographic methods. The GHS hazard warnings also make it suitable for inclusion in safety profiling panels that contrast the toxicity liabilities introduced by fluorination and N-alkylation of the nicotinamide core [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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